molecular formula C7H14O3 B13690090 2-Methoxy-3-methyl-butyric acid, methyl ester

2-Methoxy-3-methyl-butyric acid, methyl ester

Cat. No.: B13690090
M. Wt: 146.18 g/mol
InChI Key: SKLJCKZESWZYFG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-3-methyl-butyric acid methyl ester typically involves the esterification of (S)-2-Methoxy-3-methyl-butyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of (S)-2-Methoxy-3-methyl-butyric acid methyl ester follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and catalysts ensures the production of the ester with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-3-methyl-butyric acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-2-Methoxy-3-methyl-butyric acid or corresponding ketones.

    Reduction: Formation of (S)-2-Methoxy-3-methyl-butanol or alkanes.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Methoxy-3-methyl-butyric acid methyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ester functionality makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine

In medicine, (S)-2-Methoxy-3-methyl-butyric acid methyl ester is investigated for its potential therapeutic properties. It serves as a starting material for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant odor and stability make it a valuable ingredient in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-3-methyl-butyric acid methyl ester involves its interaction with specific molecular targets. In biological systems, the ester is hydrolyzed to release the active acid form, which can then interact with enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s affinity and selectivity for its targets. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methoxy-3-methyl-butyric acid: The parent acid form of the ester.

    (S)-2-Methoxy-3-methyl-butanol: The alcohol derivative obtained by reduction.

    (S)-2-Methoxy-3-methyl-butane: The fully reduced alkane form.

Uniqueness

(S)-2-Methoxy-3-methyl-butyric acid methyl ester is unique due to its ester functionality, which imparts distinct chemical and physical properties. Compared to its acid and alcohol derivatives, the ester is more stable and less reactive, making it suitable for various applications. Its methoxy and methyl substituents also contribute to its unique odor and potential biological activities.

Properties

IUPAC Name

methyl 2-methoxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(9-3)7(8)10-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLJCKZESWZYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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